molecular formula C17H15BrN4O2 B12268925 3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-5-phenyl-1,2-oxazole

3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-5-phenyl-1,2-oxazole

Cat. No.: B12268925
M. Wt: 387.2 g/mol
InChI Key: PGANBLZWUVYZFI-UHFFFAOYSA-N
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Description

3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-5-phenyl-1,2-oxazole is a complex heterocyclic compound It features a pyrazole ring, an azetidine ring, and an oxazole ring, each contributing to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-5-phenyl-1,2-oxazole typically involves multi-step reactionsCommon reagents used in these reactions include hydrazines, enaminones, and various catalysts such as iodine . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures for handling hazardous reagents. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-5-phenyl-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for halogenation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction could produce various reduced forms of the pyrazole ring.

Mechanism of Action

The mechanism of action of 3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-5-phenyl-1,2-oxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-5-phenyl-1,2-oxazole is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H15BrN4O2

Molecular Weight

387.2 g/mol

IUPAC Name

[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone

InChI

InChI=1S/C17H15BrN4O2/c18-14-7-19-22(11-14)10-12-8-21(9-12)17(23)15-6-16(24-20-15)13-4-2-1-3-5-13/h1-7,11-12H,8-10H2

InChI Key

PGANBLZWUVYZFI-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)C2=NOC(=C2)C3=CC=CC=C3)CN4C=C(C=N4)Br

Origin of Product

United States

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